Derivatives of 2-(4-butoxyphenyl)-4-quinolinecarboxamide, particularly those with modifications to the carboxamide substituent, have demonstrated potent and selective dopamine D3 receptor antagonism. [] This activity makes them valuable tools for investigating the role of D3 receptors in the central nervous system and their potential as therapeutic targets for disorders such as schizophrenia, addiction, and Parkinson's disease.
Several derivatives of 2-(4-butoxyphenyl)-4-quinolinecarboxamide have shown promising activity as 5-HT3 receptor antagonists. [] These compounds have the potential to be developed into therapeutic agents for treating nausea and vomiting, particularly those induced by chemotherapy or radiation therapy. Further research is necessary to determine their efficacy and safety profiles.
Derivatives incorporating the 2-(4-butoxyphenyl)-4-quinolinecarboxamide framework have emerged as potential STAT3 inhibitors. [] STAT3, a transcription factor, plays a crucial role in cell growth, differentiation, and survival. Aberrant STAT3 activation is implicated in various cancers, making it an attractive target for developing novel anti-cancer therapies.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2